molecular formula C10H13NO4 B181278 4-(2-Aminoethoxy)-3-methoxybenzoic acid CAS No. 1011408-00-6

4-(2-Aminoethoxy)-3-methoxybenzoic acid

Cat. No. B181278
M. Wt: 211.21 g/mol
InChI Key: SDQRTNBCFGCDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .


Synthesis Analysis

The synthesis of compounds similar to 4-(2-Aminoethoxy)-3-methoxybenzoic acid has been reported in the literature. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been used to produce β-amino alcohols . This process provides β-amino alcohols in high yields with excellent regioselectivity .


Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethoxy)-3-methoxybenzoic acid consists of a benzoic acid core with an aminoethoxy substituent at the 4-position .

Scientific Research Applications

Antioxidant Activity Evaluation

Antioxidant activity is a significant area of research due to its implications in food engineering, medicine, and pharmacy. Various tests like Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are critical for determining the antioxidant capacity of complex samples. These methods are based on spectrophotometry, assessing kinetics or reaching equilibrium states, and have been successfully applied in antioxidant analysis (Munteanu & Apetrei, 2021).

Pharmacological Characteristics

Compounds like vanillic acid, sharing a functional group similarity with 4-(2-Aminoethoxy)-3-methoxybenzoic acid, have been studied for their antioxidant, anti-inflammatory, and neuroprotective properties. Such pharmacological characteristics lead to potential uses in treating various diseases, highlighting the importance of understanding the properties and applications of these compounds in scientific research (Ingole et al., 2021).

Molecular Mechanisms in Inflammation-related Diseases

Research on gallic acid, another related compound, illuminates its anti-inflammatory properties. This review discusses the pharmacological activities and mechanisms of action in inflammatory diseases, providing a basis for clinical application and guiding future research and medicinal development (Bai et al., 2020).

Role in Enzyme Function

Studies on p-hydroxybenzoate hydroxylase, an enzyme catalyzing reactions critical for the oxidation of similar benzoic acid derivatives, offer insights into protein dynamics and electrostatics in enzyme function. Understanding these mechanisms can inform the development of compounds like 4-(2-Aminoethoxy)-3-methoxybenzoic acid for scientific applications (Entsch et al., 2005).

Environmental Fate and Behavior

Research on parabens, esters of para-hydroxybenzoic acid, reviews their environmental fate, behavior in aquatic environments, and potential health risks. Such studies are crucial for understanding the environmental impact and safety of related compounds, including 4-(2-Aminoethoxy)-3-methoxybenzoic acid (Haman et al., 2015).

properties

IUPAC Name

4-(2-aminoethoxy)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQRTNBCFGCDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639872
Record name 4-(2-Aminoethoxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethoxy)-3-methoxybenzoic acid

CAS RN

1011408-00-6
Record name 4-(2-Aminoethoxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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